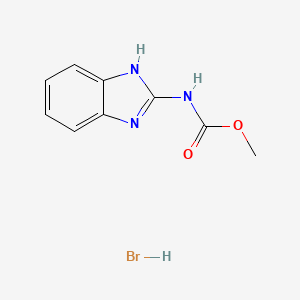
Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide is a chemical compound with the molecular formula C9H10BrN3O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide typically involves the reaction of benzimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The product is then treated with hydrobromic acid to obtain the monohydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of Methyl 1H-benzimidazol-2-ylcarbamate.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as an antifungal agent.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide involves its interaction with cellular components. The compound binds to tubulin proteins, disrupting microtubule assembly and the formation of spindles during cell division. This results in the malsegregation of chromosomes, leading to cell cycle arrest and apoptosis. The compound’s effects are particularly pronounced in rapidly dividing cells, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Methyl (5-Benzoyl-1-methyl-1H-benzimidazol-2-yl)carbamate: This compound is structurally similar and shares some biological activities.
Carbendazim: Another benzimidazole derivative with fungicidal properties.
Mebendazole: A well-known antiparasitic agent that is structurally related to Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide.
Uniqueness
This compound is unique due to its specific binding affinity to tubulin proteins and its potential applications in both antifungal and anticancer therapies. Its ability to disrupt microtubule assembly distinguishes it from other similar compounds, making it a valuable compound for further research and development.
Properties
CAS No. |
85187-34-4 |
|---|---|
Molecular Formula |
C9H10BrN3O2 |
Molecular Weight |
272.10 g/mol |
IUPAC Name |
methyl N-(1H-benzimidazol-2-yl)carbamate;hydrobromide |
InChI |
InChI=1S/C9H9N3O2.BrH/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8;/h2-5H,1H3,(H2,10,11,12,13);1H |
InChI Key |
MIDUSXSVFYCCEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=CC=CC=C2N1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


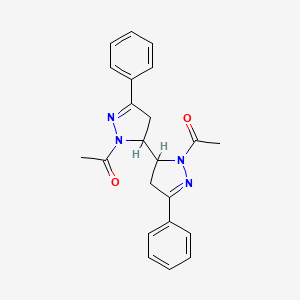
![3-(2-Bromoethyl)-2,7-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921674.png)
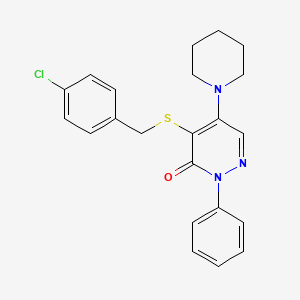
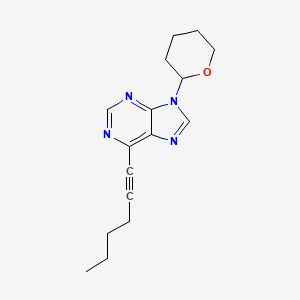
![9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12921688.png)

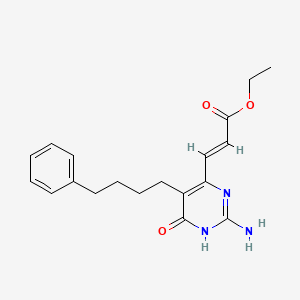
![(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)
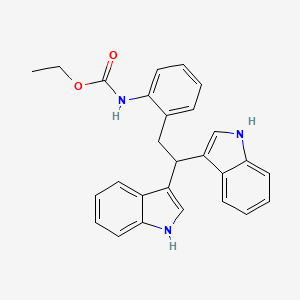

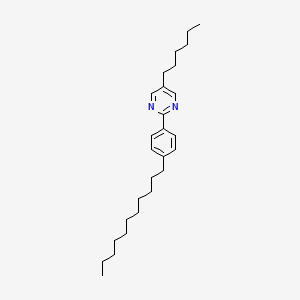
![2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one](/img/structure/B12921753.png)
![9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one](/img/structure/B12921757.png)
![(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one](/img/structure/B12921765.png)
